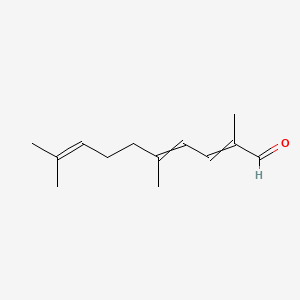
2,4,8-Decatrienal, 2,5,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Decatrienal, 2,5,9-trimethyl- is a chemical compound known for its distinctive structure and properties. It is a colorless to pale yellow liquid with a characteristic orange blossom aroma. This compound is soluble in organic solvents such as ethanol and ether and is known for its instability, being sensitive to light and oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes and ketones. The reaction conditions often require a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,8-Decatrienal, 2,5,9-trimethyl- involves large-scale aldol condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance or flavoring agent in pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Decatrienal, 2,5,9-trimethyl-
- 2,4,8-Nonatrienal, 2,5,9-trimethyl-
- 2,4,8-Decatrienal, 2,5,8-trimethyl-
Uniqueness
2,4,8-Decatrienal, 2,5,9-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma and reactivity profile, making it valuable in specific applications such as fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
60437-19-6 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,5,9-trimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3 |
InChI-Schlüssel |
OJDRPIWXVLQYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC=C(C)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


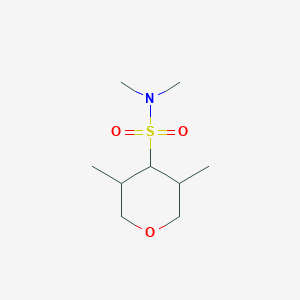
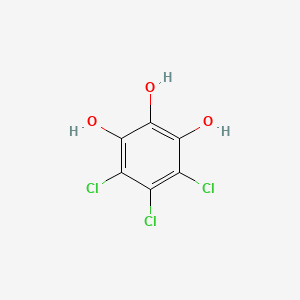
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
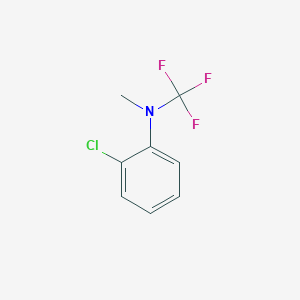
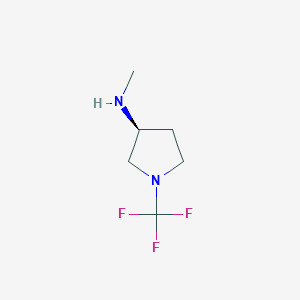
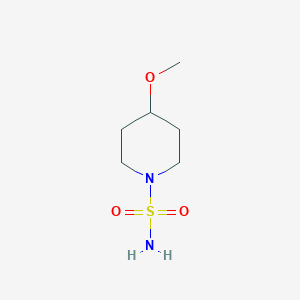
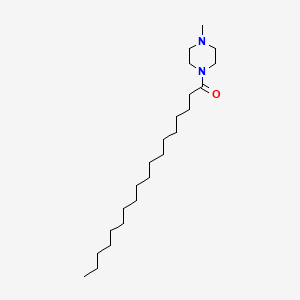
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
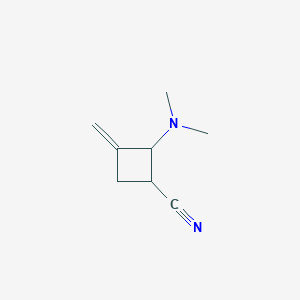
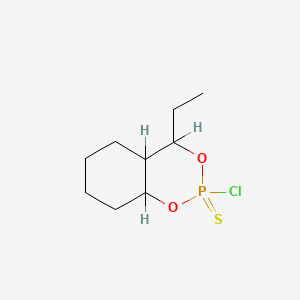
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
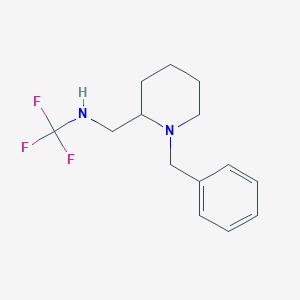
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
